(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol
Overview
Description
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a compound that features a piperidine ring substituted with a pyridine ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-4-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine and piperidine-4-carboxylic acid share structural similarities with (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxylic acid are structurally related.
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring, a pyridine ring, and a methanol group.
Properties
IUPAC Name |
[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-2-1-7-14(9-12)8-11-3-5-13-6-4-11/h3-6,12,15H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURVGQXKNCTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596624 | |
Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174560-96-4 | |
Record name | {1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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